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molecular formula C11H11NO3 B8415219 Methyl 3-(3-Pyridylcarbonyl)but-3-enoate

Methyl 3-(3-Pyridylcarbonyl)but-3-enoate

Cat. No. B8415219
M. Wt: 205.21 g/mol
InChI Key: YVIULLANGGRGOH-UHFFFAOYSA-N
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Patent
US06399606B1

Procedure details

A solution of methyl 4-oxo-3-(piperidylmethyl)-4-(3-pyridyl)butanoate (4 g) in ethanol (10 mL) and 4N HCl/dioxane (4.0 mL) was heated at 80° C. for 12 hrs. The reaction mixture was concentrated and purified on flash chromatography (SIO2, CHCl3: MeOH: CH3COOH=10: 1:0.5) to give 2.28 g of the title compound.
Name
methyl 4-oxo-3-(piperidylmethyl)-4-(3-pyridyl)butanoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1)[CH:3]([CH2:9]N1CCCCC1)[CH2:4][C:5]([O:7][CH3:8])=[O:6]>C(O)C.Cl.O1CCOCC1>[N:18]1[CH:19]=[CH:20][CH:21]=[C:16]([C:2]([C:3](=[CH2:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6])=[O:1])[CH:17]=1 |f:2.3|

Inputs

Step One
Name
methyl 4-oxo-3-(piperidylmethyl)-4-(3-pyridyl)butanoate
Quantity
4 g
Type
reactant
Smiles
O=C(C(CC(=O)OC)CN1CCCCC1)C=1C=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on flash chromatography (SIO2, CHCl3: MeOH: CH3COOH=10: 1:0.5)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C(CC(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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